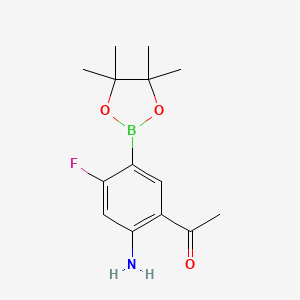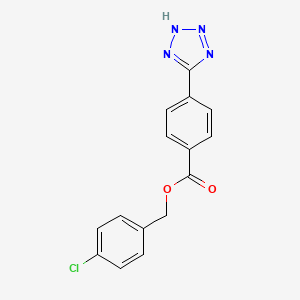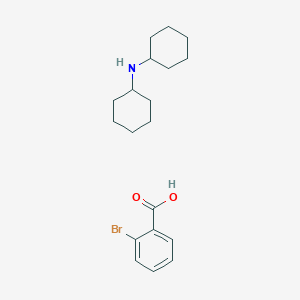
2-bromobenzoic acid;N-cyclohexylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromobenzoic acid;N-cyclohexylcyclohexanamine is a compound formed by the combination of 2-bromobenzoic acid and N-cyclohexylcyclohexanamine. 2-Bromobenzoic acid is an organic compound with the molecular formula C7H5BrO2, commonly used as a building block in organic synthesis . N-cyclohexylcyclohexanamine is an amine derivative known for its applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromobenzoic acid can be synthesized through the bromination of benzoic acid using bromine in the presence of a catalyst such as iron(III) bromide . The reaction typically occurs under reflux conditions to ensure complete bromination. N-cyclohexylcyclohexanamine can be prepared by the reductive amination of cyclohexanone with cyclohexylamine in the presence of a reducing agent like sodium borohydride .
Industrial Production Methods
Industrial production of 2-bromobenzoic acid involves large-scale bromination of benzoic acid using bromine or other brominating agents. The process is optimized for high yield and purity. N-cyclohexylcyclohexanamine is produced through continuous flow processes involving reductive amination, ensuring consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form benzoic acid derivatives.
N-cyclohexylcyclohexanamine can undergo:
Reductive Amination: It can react with aldehydes or ketones to form secondary or tertiary amines.
Substitution Reactions: It can participate in substitution reactions to form various amine derivatives.
Common Reagents and Conditions
For 2-Bromobenzoic Acid: Common reagents include bromine, iron(III) bromide, and various nucleophiles for substitution reactions.
For N-cyclohexylcyclohexanamine: Common reagents include cyclohexanone, cyclohexylamine, and reducing agents like sodium borohydride.
Major Products
From 2-Bromobenzoic Acid: Major products include substituted benzoic acids and other aromatic compounds.
From N-cyclohexylcyclohexanamine: Major products include secondary and tertiary amines.
Scientific Research Applications
2-Bromobenzoic acid is used in the synthesis of various nitrogen heterocycles and as a starting reagent in the synthesis of complex organic molecules . It is also used in the preparation of zinc(II) complexes and benzimidazolyl phosphine ligands . N-cyclohexylcyclohexanamine is used in the synthesis of pharmaceuticals, agrochemicals, and as a catalyst in organic reactions .
Mechanism of Action
The mechanism of action of 2-bromobenzoic acid involves its ability to undergo substitution and oxidation reactions, making it a versatile building block in organic synthesis . N-cyclohexylcyclohexanamine acts as a nucleophile in reductive amination reactions, facilitating the formation of amine derivatives .
Comparison with Similar Compounds
2-Bromobenzoic acid can be compared with other halogenated benzoic acids such as 2-chlorobenzoic acid and 2-iodobenzoic acid. These compounds share similar reactivity patterns but differ in their halogen substituents, affecting their reactivity and applications . N-cyclohexylcyclohexanamine can be compared with other cyclohexylamines, such as N-methylcyclohexylamine and N-ethylcyclohexylamine, which have similar applications but differ in their alkyl substituents .
Properties
CAS No. |
817177-06-3 |
|---|---|
Molecular Formula |
C19H28BrNO2 |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
2-bromobenzoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C7H5BrO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-6-4-2-1-3-5(6)7(9)10/h11-13H,1-10H2;1-4H,(H,9,10) |
InChI Key |
IBXPIWMRNUKBQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde](/img/structure/B12520578.png)

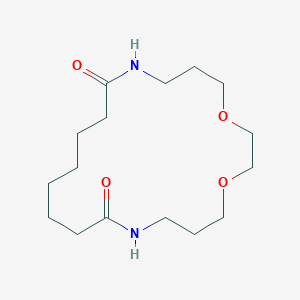
![3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid](/img/structure/B12520596.png)
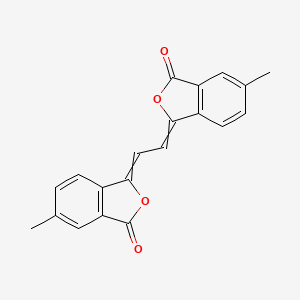
![3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione](/img/structure/B12520621.png)
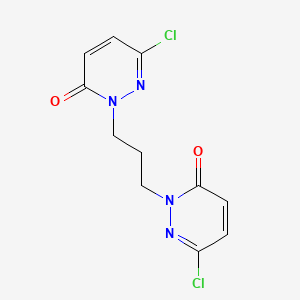
![2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide](/img/structure/B12520634.png)
![1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12520638.png)
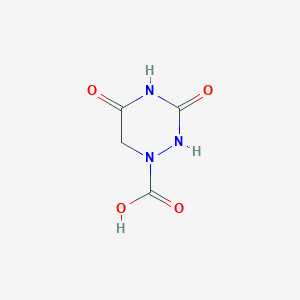
![4,7-Dichloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12520654.png)
![(4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one](/img/structure/B12520659.png)
